molecular formula C25H32O4 B1673358 Kazinol F CAS No. 104494-35-1

Kazinol F

Cat. No.: B1673358
CAS No.: 104494-35-1
M. Wt: 396.5 g/mol
InChI Key: PNQQDEFGJPUAGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kazinol F can be isolated from the root bark of Broussonetia kazinoki. The air-dried root bark is typically extracted with ethanol at room temperature for 24 hours . The extract is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Kazinol F undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kazinol F has a wide range of scientific research applications:

Mechanism of Action

Kazinol F exerts its effects primarily through the inhibition of tyrosinase, an enzyme responsible for melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This mechanism is particularly relevant in its application as a skin-lightening agent . Additionally, this compound has shown potential in inhibiting the main protease (Mpro) of SARS-CoV-2, making it a promising candidate for anti-COVID-19 drug development .

Comparison with Similar Compounds

Similar Compounds

Comparison

Kazinol F stands out among its similar compounds due to its potent tyrosinase inhibitory activity and its potential as an anti-COVID-19 agent. While Kazinol C and Kazinol E also exhibit biological activities, this compound has shown the most promise in terms of its inhibitory effects on tyrosinase and its potential therapeutic applications .

Properties

CAS No.

104494-35-1

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

5-[3-(2,4-dihydroxyphenyl)propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3

InChI Key

PNQQDEFGJPUAGZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C

Appearance

Solid powder

104494-35-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kazinol F; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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